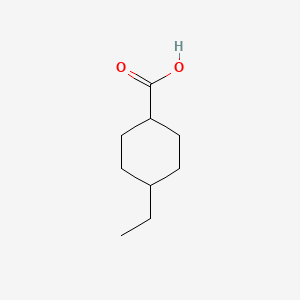

trans-4-Ethylcyclohexanecarboxylic acid

描述

Overview of Cyclohexanecarboxylic Acid Architectures in Contemporary Chemistry

Cyclohexanecarboxylic acid and its derivatives represent a cornerstone class of alicyclic compounds in modern chemical research. These architectures, featuring a six-membered carbon ring bonded to a carboxylic acid group, are fundamental building blocks in both medicinal chemistry and materials science. ontosight.ai The cyclohexane (B81311) ring provides a rigid, three-dimensional scaffold that is conformationally well-defined, while the carboxylic acid moiety offers a versatile functional handle for a wide array of chemical transformations, such as esterification. ontosight.aiwikipedia.org

Significance and Research Trajectory of trans-4-Ethylcyclohexanecarboxylic Acid

This compound is a specific derivative that has attracted significant research interest, primarily for its role as a crucial intermediate in the synthesis of liquid crystals. osti.gov The defining feature of this molecule is its quasi-linear and rigid structure, a direct result of the trans configuration of the ethyl and carboxyl groups at the 1 and 4 positions of the cyclohexane ring. This linearity is a prerequisite for the formation of the mesophases (the state of matter between liquid and solid) that characterize liquid crystalline materials. osti.gov

The research trajectory for this compound has been intrinsically linked to the advancement of liquid crystal display (LCD) technology. The demand for materials with specific properties, such as high thermal stability and a broad nematic temperature range, has fueled the synthesis of various mesogenic (liquid crystal-forming) molecules derived from this compound. Typically, the carboxylic acid group is esterified with various phenolic derivatives to produce the final liquid crystal compounds. osti.gov The synthesis and purification of the pure trans isomer is a critical focus, as the presence of the bent cis isomer can disrupt the ordered packing of the molecules and degrade the performance of the liquid crystal material. osti.gov

Interactive Table: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6833-47-2 | labproinc.comfishersci.ca |

| Molecular Formula | C9H16O2 | labproinc.comfishersci.ca |

| Molecular Weight | 156.23 g/mol | labproinc.comfishersci.ca |

| Physical State | Solid | labproinc.com |

| Color | White | labproinc.com |

| Melting Point | 52 °C | labproinc.com |

| Purity | Min. 98.0% | labproinc.com |

Current Research Landscape and Identification of Knowledge Gaps Pertaining to this compound

The current research landscape for this compound remains predominantly focused on its application in materials science, particularly for advanced liquid crystal materials. Studies continue to explore its derivatives for next-generation displays and other electro-optic devices. The core structure is valued for the predictable rigidity it imparts to more complex molecules.

However, a significant knowledge gap exists regarding the potential applications of this compound outside of materials science. While the broader class of cyclohexanecarboxylic acids has seen extensive investigation in pharmacology, this specific ethyl-substituted derivative remains largely unexplored in a biological context. For instance, research on other trans-4-substituted cyclohexanecarboxylic acid derivatives has led to the discovery of potent VLA-4 antagonists, highlighting the potential of this scaffold in drug discovery. nih.gov Similarly, other derivatives have been investigated as Janus kinase inhibitors and for creating analogs of bioactive compounds. nih.govgoogle.com

The focused application of this compound in liquid crystals means its potential in the following areas is underdeveloped:

Medicinal Chemistry: There is a lack of systematic investigation into the biological activities of this compound and its simple amides or esters. Its structural similarity to other pharmacologically active cyclohexane derivatives suggests this could be a fruitful area of research. nih.gov

Polymer Science: Its use as a monomer or a modifying agent to introduce rigid, alicyclic segments into polymer backbones is not well-documented. Such incorporation could lead to polymers with enhanced thermal stability and specific mechanical properties.

Agrochemicals: The utility of this scaffold in the development of new pesticides or herbicides is another unexplored avenue.

Future research efforts directed at these areas could significantly broaden the utility of this compound beyond its current, well-established role.

属性

IUPAC Name |

4-ethylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-7-3-5-8(6-4-7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNROFSAOTBVBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80987865 | |

| Record name | 4-Ethylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80987865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6833-47-2, 91328-77-7 | |

| Record name | 4-Ethylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80987865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Ethylcyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Trans 4 Ethylcyclohexanecarboxylic Acid

Direct Synthesis Approaches

Direct synthesis of trans-4-Ethylcyclohexanecarboxylic acid primarily involves the transformation of precursor molecules that already contain the necessary carbon skeleton. Catalytic hydrogenation and oxidation-based routes are among the most significant strategies employed.

Catalytic Hydrogenation from Aromatic Precursors (e.g., 4-Ethylbenzoic Acid)

Catalytic hydrogenation of the corresponding aromatic precursor, 4-Ethylbenzoic acid, is a common and effective method for producing 4-Ethylcyclohexanecarboxylic acid. This process involves the reduction of the benzene (B151609) ring to a cyclohexane (B81311) ring under a hydrogen atmosphere using a metal catalyst. The choice of catalyst and reaction conditions, such as temperature and pressure, significantly influences the reaction's efficiency and the stereoselectivity (the ratio of trans to cis isomers).

Various transition metal catalysts supported on materials like carbon (C) or titanium dioxide (TiO2) are utilized for this transformation. For instance, rhodium-on-carbon (Rh/C) catalysts have demonstrated activity in the hydrogenation of 4-ethylbenzoic acid in supercritical carbon dioxide (scCO2), achieving a conversion of 56.6% at 323 K under 10 MPa of CO2 and 4 MPa of H2. nih.gov Platinum-based catalysts, such as Pt/TiO2, have also been shown to be highly effective for the hydrogenation of benzoic acid derivatives. nih.gov Under mild conditions (40 °C, 10 bar H2), full conversion of p-ethyl benzoic acid can be achieved in 6 hours, yielding a mixture of cis and trans isomers. nih.gov The hydrogenation of benzoic acid itself to cyclohexanecarboxylic acid is a well-established industrial process, often requiring high temperatures (423 K) and pressures (15 MPa) when using palladium-on-carbon (Pd/C) catalysts. nih.gov

The stereochemical outcome of the hydrogenation is a critical aspect. The reaction typically produces a mixture of cis and trans isomers. The kinetically favored product is often the cis-isomer, though the final cis/trans ratio can vary significantly depending on the specific substrate and reaction conditions. nih.gov Subsequent isomerization steps, often base-catalyzed, may be required to enrich the desired trans isomer.

Table 1: Catalytic Hydrogenation of 4-Ethylbenzoic Acid and Related Compounds

| Precursor | Catalyst | Solvent/Medium | Conditions | Conversion | Reference |

|---|---|---|---|---|---|

| 4-Ethylbenzoic acid | Rh/C | Supercritical CO2 | 323 K, 10 MPa CO2, 4 MPa H2 | 56.6% | nih.gov |

| p-Ethyl benzoic acid | Pt/TiO2 | Not specified | 40 °C, 10 bar H2, 6 h | Full conversion | nih.gov |

| Benzoic acid | Pd/C | Solvent-free (molten) | 423 K, 15 MPa H2 | High | nih.gov |

| Benzoic acid | 5% Ru/C | 1:1 1,4-dioxane/water | 493 K, 6.89 MPa H2 | 100% | cabidigitallibrary.orgresearchgate.net |

Oxidation-Based Synthetic Routes

Oxidation-based methods provide an alternative pathway to cyclohexanecarboxylic acids. These routes typically start with a cyclohexane ring bearing a different functional group at the 4-position, which is then oxidized to a carboxylic acid. For example, a related compound, 4-bromomethyl cyclohexane-1-carboxylic acid, can be synthesized through the halogenation and subsequent oxidation of trans-1,4-cyclohexane dimethanol. researchgate.net While not a direct synthesis of the ethyl-substituted target, this illustrates the principle of forming the carboxylic acid group via oxidation of a pre-existing functional group on the cyclohexane ring.

Another relevant example is the synthesis of trans-4-hydroxycyclohexanecarboxylic acid, which can be prepared by the catalytic reduction of p-hydroxybenzoic acid followed by isomerization. google.com The carboxylic acid functionality is retained from the starting material while the aromatic ring is reduced. More direct oxidation routes could involve the oxidation of a precursor like 4-ethylcyclohexylmethanol or 4-ethylcyclohexanecarbaldehyde, though specific literature for the trans-4-ethyl derivative is less common. Reagents such as o-iodoxybenzoic acid (IBX) are known to be effective for oxidizing alcohols and other functional groups adjacent to carbonyls or at benzylic positions. baranlab.org

Derivatization Strategies and Functional Group Transformations

The carboxylic acid functional group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of various derivatives.

Esterification Reactions for Ester Derivatives

Esterification is a fundamental derivatization of carboxylic acids. The Fischer esterification is a classic method where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. cerritos.edumasterorganicchemistry.comchemguide.co.uk This is a reversible equilibrium-driven reaction. masterorganicchemistry.comlibretexts.org To achieve high yields of the ester, the equilibrium can be shifted towards the products by using a large excess of the alcohol or by removing the water formed during the reaction, for instance, by azeotropic distillation. masterorganicchemistry.comlibretexts.org

The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. cerritos.educhemguide.co.uklibretexts.org A series of proton transfer and elimination steps then leads to the formation of the ester and water, with regeneration of the acid catalyst. cerritos.educhemguide.co.uk This method is broadly applicable for converting this compound into its corresponding methyl, ethyl, or other alkyl esters.

Amidation Reactions for Amide Derivatives

Amides of this compound can be synthesized by reacting the carboxylic acid or its more reactive derivatives with amines. A direct one-pot synthesis can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid for nucleophilic attack by an amine. nih.gov

A more traditional and highly effective approach involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl halide, typically the acid chloride, using reagents like thionyl chloride (SOCl2) or oxalyl chloride. Subsequently, this acid chloride is reacted with a primary or secondary amine to form the corresponding amide. researchgate.net This method has been used to synthesize N-arylamides from 4-ethylcyclohexanecarbonyl chloride. researchgate.net

Table 2: Common Derivatization Reactions

| Reaction Type | Reagents | Product Class | General Principle |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H2SO4) | Esters | Acid-catalyzed reaction between a carboxylic acid and an alcohol. cerritos.edumasterorganicchemistry.comlibretexts.org |

| Amidation (via Acid Chloride) | 1. SOCl2 or (COCl)2 2. Amine (R-NH2) | Amides | Conversion to a highly reactive acid chloride followed by nucleophilic substitution by an amine. researchgate.net |

| Amidation (Direct Coupling) | Amine (R-NH2), Coupling Agent (e.g., DCC) | Amides | In-situ activation of the carboxylic acid to facilitate amide bond formation. nih.gov |

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling the synthesis of a wide array of derivatives from this compound. Standard transformations allow for the conversion of the carboxylic acid into esters, amides, and other related functional groups.

One of the most fundamental and frequently performed transformations is amidation. The direct condensation of a carboxylic acid with an amine is a primary route to forming amide bonds. themjalab.com This reaction typically requires activation of the carboxylic acid or harsh conditions to overcome the formation of a stable ammonium (B1175870) carboxylate salt. themjalab.com Modern methods, however, have been developed to facilitate this coupling under milder conditions. For instance, silane-mediated direct amide coupling using reagents like diphenylsilane (B1312307) provides an efficient method for synthesizing amides from carboxylic acids and amines without the need for pre-activation or the exclusion of air and moisture. themjalab.com This approach is compatible with a broad range of functional groups, including heterocyclic acids and N-protected amino acids. themjalab.com

Such transformations are crucial in medicinal chemistry, where the carboxylic acid moiety of a molecule like this compound might be converted to an amide to modulate its biological activity or pharmacokinetic properties. For example, in the development of VLA-4 antagonists, the optimization of the carboxylic acid moiety was a key strategy. nih.gov Similarly, the amidation of certain α-arylated cyclopentane (B165970) carboxylic acids yields potent histone deacetylase (HDAC) inhibitors. nih.gov

Advanced C–H Functionalization Methodologies

Recent advancements in organic synthesis have introduced powerful methods for the direct functionalization of carbon-hydrogen (C–H) bonds, offering a more efficient way to construct complex molecules. researchgate.net For cycloalkane carboxylic acids, including derivatives like this compound, native-functional-group-directed C–H activation represents an ideal strategy for molecular editing. nih.gov

A significant breakthrough is the palladium-catalyzed transannular γ-methylene C–H arylation of cycloalkane carboxylic acids. researchgate.netnih.gov This methodology allows for the selective functionalization of the C–H bond at the γ-position (the 4-position in a cyclohexane ring) relative to the carboxylic acid group. The reaction is challenging due to the strain involved in transannular C–H palladation, but the development of specialized ligands, such as quinuclidine-pyridones and sulfonamide-pyridones, has enabled this transformation for rings ranging from cyclobutane (B1203170) to cyclooctane. nih.govnih.gov

This method exhibits excellent regioselectivity for the γ-position, even in the presence of more traditionally reactive β-C–H bonds. nih.gov The utility of this protocol is significant, as it provides rapid access to γ-arylated carbocycles, which are important scaffolds in medicinal chemistry and have been used to synthesize biologically active small molecules that previously required multi-step syntheses. nih.govnih.gov For a substrate like 4-ethylcyclohexanecarboxylic acid, this would allow for the introduction of an aryl group at the C1 position, directly opposite the ethyl group.

Table 1: Ligand-Enabled Transannular γ-C–H Arylation of Cyclohexane Carboxylic Acids

| Ligand Class | Catalyst System | Key Feature | Application |

|---|---|---|---|

| Quinuclidine-Pyridones (L1, L2) | Palladium (Pd) | Enables arylation of γ-methylene C–H bonds in small to medium rings. | Effective for cyclohexane carboxylic acids. nih.gov |

Stereoselective Synthesis and Control of Isomerism

The biological and material properties of 4-substituted cyclohexanecarboxylic acids are highly dependent on their stereochemistry, making the control of cis/trans isomerism a critical aspect of their synthesis.

Isomerization Techniques for trans-Stereoisomer Enrichment

To overcome the formation of isomeric mixtures, techniques have been developed to convert the undesired cis-isomer into the thermodynamically more stable trans-isomer. A widely used method is base-catalyzed isomerization, or epimerization. This process involves treating the cis/trans mixture with a base, such as a sodium alkoxide (e.g., sodium methoxide) in an alcoholic solvent. google.com

The mechanism involves the deprotonation of the hydrogen atom at the carbon alpha to the carboxylic acid group (C1 position). The resulting carbanion intermediate can then be re-protonated from either side, leading to an equilibrium mixture of the cis and trans isomers. Because the trans configuration, where the bulky substituents at the 1 and 4 positions are equatorial, is generally more stable, it predominates at equilibrium. This process can significantly increase the content of the trans-isomer to over 90%. google.com The enriched trans-product can then be purified further by recrystallization. google.com

Catalyst-Controlled Stereoselectivity in Derivatization

Catalysts play a crucial role not only in the primary synthesis but also in the stereoselective derivatization of the cyclohexane ring. In multi-step syntheses of complex cyclohexane derivatives, the choice of catalyst can dictate the stereochemical outcome of a particular reaction. For example, in syntheses related to tranexamic acid, reductive amination over a Raney nickel catalyst is a key step. The conditions and catalyst used during such hydrogenation and amination reactions can influence the ratio of isomers formed. While some processes yield mixtures requiring subsequent isomerization or purification, advanced catalytic systems are continuously being developed to provide higher stereoselectivity directly. For instance, the hydrogenation of 4-aminobenzoic acid derivatives using a ruthenium on carbon (Ru/C) catalyst under basic conditions has been shown to produce a high trans:cis ratio of 4.6:1 directly in a one-pot process. google.comgoogle.com This demonstrates that careful selection of the catalyst and reaction conditions can steer the reaction towards the desired trans-isomer, minimizing the need for post-synthesis enrichment steps.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of pharmaceuticals and industrial chemicals.

For a molecule like this compound, several green chemistry strategies can be envisioned. A key area of focus is the use of environmentally benign oxidizing agents. For example, the oxidation of cyclohexanone (B45756) to adipic acid has been achieved in high yield using aqueous 30% hydrogen peroxide (H₂O₂) with tungstic acid (H₂WO₄) as a catalyst. rsc.org This process is performed under organic solvent-free and halide-free conditions, with water being the only byproduct. rsc.org Applying a similar strategy to a precursor of 4-ethylcyclohexanecarboxylic acid could offer a significantly greener pathway.

Another principle is the avoidance of organic solvents, which are often toxic, flammable, and contribute to pollution. researchgate.net Performing reactions in water, where possible, is a much more sustainable approach. The stereoselective synthesis of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol has been reported using hydrogen peroxide in water with an organocatalyst, completely avoiding metal catalysts and organic solvents. researchgate.net

Furthermore, embracing catalytic methods over stoichiometric reagents improves atom economy and reduces waste. The catalyst-controlled stereoselective methods and C-H functionalization techniques discussed previously align well with green chemistry principles by offering more efficient and direct synthetic routes, thereby reducing the number of steps, reagents, and waste generated. nih.govresearchgate.net

Application of Heterogeneous Catalysis (e.g., Sulfonated Starbons, Palladium-Starbon)

Heterogeneous catalysis offers significant advantages in chemical synthesis, including ease of catalyst separation from the reaction mixture and potential for catalyst recycling. While specific applications of sulfonated Starbons or Palladium-Starbon in the synthesis of this compound are not extensively documented in available research, the principles of palladium-catalyzed reactions are well-established for the synthesis of various carboxylic acids. nih.govrjptonline.orgcapes.gov.br Palladium catalysts are effective in carbonylation reactions, where carbon monoxide is introduced into an organic molecule. nih.govcapes.gov.br Such processes could theoretically be adapted for the synthesis of cyclohexanecarboxylic acid derivatives. The development of novel catalyst supports like Starbons aims to enhance the stability and efficiency of metallic catalysts such as palladium.

Utilization of Environmentally Benign Solvents (e.g., Cyclopentyl Methyl Ether)

The use of environmentally benign solvents is a cornerstone of green chemistry. Cyclopentyl Methyl Ether (CPME) has emerged as a promising alternative to traditional ethereal solvents like tetrahydrofuran (B95107) (THF) and dioxane. Although direct use of CPME in the synthesis of this compound is not specifically detailed, its properties make it a highly suitable candidate for such reactions.

Key Properties of Cyclopentyl Methyl Ether (CPME):

High Boiling Point: 106 °C

Low Peroxide Formation: More stable and safer for reactions over extended periods.

Stability: Shows relative stability under both acidic and basic conditions.

Hydrophobicity: Facilitates easy separation from water, simplifying workup procedures.

These characteristics position CPME as a versatile and eco-friendly solvent for a wide range of organic syntheses, including those involving organometallic reagents and acid-catalyzed reactions.

Table 1: Comparison of CPME with Other Ethereal Solvents

| Solvent | Boiling Point (°C) | Peroxide Formation | Water Solubility | Key Disadvantage |

|---|---|---|---|---|

| Cyclopentyl Methyl Ether (CPME) | 106 | Low | Low | Higher cost than some traditional solvents |

| Tetrahydrofuran (THF) | 66 | High | High | Forms explosive peroxides |

| Dioxane | 101 | High | High | Carcinogenic |

| Diethyl Ether (Et₂O) | 34.6 | High | Moderate | Highly volatile and flammable |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis is a modern technique that utilizes microwave radiation to heat reactions. This method often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.netmdpi.com The process involves the efficient and uniform heating of the reaction mixture, which can accelerate reaction rates significantly. researchgate.net

Biomimetic Approaches to Chemical Transformations

Biomimetic synthesis is a field of chemistry that draws inspiration from biological processes. wikipedia.org It involves designing chemical reactions that mimic the way nature builds complex molecules, often utilizing strategies like enzyme-catalyzed reactions or cascade reactions to form multiple bonds and rings in a single step. wikipedia.org A classic example is the synthesis of tropinone (B130398) by Sir Robert Robinson. Currently, there is no specific documented application of biomimetic synthesis for the production of this compound. This area remains a potential field for future research to develop novel and highly efficient synthetic pathways.

Industrial Scale Synthesis and Process Engineering

The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions and robust process controls to ensure efficiency, safety, and consistent product quality.

Optimization of Reaction Conditions for Large-Scale Production (Temperature, Pressure, Catalysis)

For the industrial synthesis of trans-4-substituted cyclohexanecarboxylic acids, achieving a high yield of the desired trans isomer is critical. This is typically accomplished through the hydrogenation of a corresponding aromatic precursor. Drawing parallels from the synthesis of similar compounds like trans-4-amino-1-cyclohexanecarboxylic acid, key parameters are meticulously controlled. google.comgoogle.com

Temperature: The reaction temperature is a crucial factor influencing both reaction rate and stereoselectivity. For related hydrogenations, a preferred temperature range is between 90 °C and 120 °C. google.com Temperatures outside this optimal window can lead to lower trans/cis isomer ratios or reduced yields. google.com

Pressure: Hydrogenation reactions are conducted under pressure. Industrial processes often favor lower pressures for safety and economic reasons. For instance, processes for related compounds are designed to run at pressures around 15 bar, which is suitable for standard industrial reactors. google.com

Catalysis: The choice of catalyst is fundamental. Heterogeneous catalysts like Ruthenium on carbon (Ru/C) are often employed for the hydrogenation of aromatic rings. google.com The catalyst loading is also optimized; concentrations between 15% and 60% by weight relative to the starting material have been found to yield good results in similar syntheses. google.com

The goal of this optimization is to maximize the formation of the thermodynamically more stable trans product directly, thereby minimizing the need for subsequent, costly isomerization steps. google.com

Table 2: Example of Optimized Conditions for a Related Industrial Hydrogenation

| Parameter | Optimized Value/Range | Rationale |

|---|---|---|

| Temperature | 100 °C - 115 °C | Maximizes trans:cis ratio and reaction rate. google.com |

| Hydrogen Pressure | ~15 bar | Effective for hydrogenation while being suitable for industrial equipment. google.com |

| Catalyst | 5% Ru/C | Efficient for aromatic ring hydrogenation. google.com |

| Solvent | Aqueous NaOH | Facilitates the reaction under basic conditions. google.com |

Process Control and Quality Assurance in Industrial Synthesis

Ensuring the final product meets stringent purity and isomeric specifications is paramount in industrial synthesis. Process control and quality assurance are integrated throughout the manufacturing process.

A primary quality benchmark for the synthesis of trans-4-substituted cyclohexanecarboxylic acids is the isomeric ratio. Industrial processes are designed to yield a product with a trans isomer content of over 75%. google.comgoogle.com This is monitored using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. google.com

The manufacturing process includes several control points:

Reaction Monitoring: The reaction is monitored to confirm the complete conversion of the starting material.

Isomer Ratio Analysis: Upon completion, the trans:cis ratio of the crude product is determined to ensure it meets the process specifications.

Purification: The crude product undergoes purification steps, such as recrystallization, to remove the undesired cis isomer and other impurities. google.com This step is critical for achieving high-purity final products, often exceeding 99% purity. google.com

Final Product Testing: The final batch is tested against a range of specifications, including purity, melting point, and appearance, to ensure it conforms to quality standards before being released.

These rigorous controls guarantee a consistent and high-quality supply of this compound for its various applications.

Advanced Analytical and Spectroscopic Characterization of Trans 4 Ethylcyclohexanecarboxylic Acid

High-Resolution Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure and bonding within trans-4-Ethylcyclohexanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H (proton) and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR: In the ¹H NMR spectrum of this compound, the acidic proton of the carboxyl group is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the 10-13 ppm range. orgchemboulder.com The protons on the cyclohexane (B81311) ring and the ethyl group will resonate in the upfield region. The proton on the carbon bearing the carboxyl group (H1) and the proton on the carbon bearing the ethyl group (H4) are methine protons and would appear as complex multiplets. The axial and equatorial protons on the other ring carbons will also produce overlapping multiplets. The ethyl group will show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to coupling with each other.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 175-185 ppm region. The carbons of the cyclohexane ring and the ethyl group will appear in the aliphatic region (approximately 10-50 ppm). Due to the trans configuration and the chair conformation of the cyclohexane ring, distinct signals are expected for the different ring carbons.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on analogous structures and established principles.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Predicted ¹H NMR Data | ||

|---|---|---|

| Assignment | Predicted δ (ppm) | Predicted Multiplicity |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) |

| CH-COOH | 2.2 - 2.6 | Multiplet (m) |

| Cyclohexane CH₂ | 1.2 - 2.1 | Multiplet (m) |

| CH-CH₂CH₃ | 1.1 - 1.5 | Multiplet (m) |

| -CH₂CH₃ | 1.2 - 1.6 | Quartet (q) |

| -CH₂CH₃ | 0.8 - 1.0 | Triplet (t) |

| Predicted ¹³C NMR Data | ||

| Assignment | Predicted δ (ppm) | |

| -COOH | 175 - 185 | |

| CH-COOH | 40 - 45 | |

| CH-CH₂CH₃ | 35 - 40 | |

| Cyclohexane CH₂ | 25 - 35 | |

| -CH₂CH₃ | 20 - 30 | |

| -CH₂CH₃ | 10 - 15 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. orgchemboulder.com The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxyl group.

A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. orgchemboulder.comlibretexts.org Overlapping with this broad band are the C-H stretching vibrations of the ethyl and cyclohexane groups, which typically appear between 2850 and 3000 cm⁻¹. pressbooks.pub A second, highly characteristic peak for the carboxyl group is the intense and sharp C=O (carbonyl) stretching band, which appears in the range of 1690-1760 cm⁻¹. orgchemboulder.com Other significant absorptions include the C-O stretch and O-H bend.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch | Alkane (Cyclohexane, Ethyl) | 2850 - 2960 | Medium to Strong |

| C=O Stretch | Carboxylic Acid | 1690 - 1760 | Strong, Sharp |

| C-H Bend | Alkane | 1370 - 1470 | Variable |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |

| O-H Bend | Carboxylic Acid | 910 - 950 | Medium, Broad |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. The molecular formula of this compound is C₉H₁₆O₂, corresponding to a molecular weight of 156.23 g/mol . labproinc.com

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 156. The fragmentation of the molecular ion is predictable based on the structure. Key fragmentation pathways for carboxylic acids include alpha-cleavage adjacent to the carbonyl group. libretexts.org This can lead to the loss of the hydroxyl radical (-OH, M-17) resulting in a fragment at m/z 139, or the loss of the entire carboxyl group (-COOH, M-45) leading to a fragment at m/z 111. libretexts.org Another likely fragmentation is the loss of the ethyl group (-C₂H₅, M-29) via cleavage at the C4 position, yielding a fragment at m/z 127.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula of Lost Neutral |

|---|---|---|

| 156 | [M]⁺ (Molecular Ion) | - |

| 139 | [M - OH]⁺ | •OH |

| 127 | [M - C₂H₅]⁺ | •C₂H₅ |

| 111 | [M - COOH]⁺ | •COOH |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and determining the purity of a compound.

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is frequently cited as the method for determining the purity of this compound. labproinc.com For direct analysis, a polar capillary column (e.g., a wax or polyethylene (B3416737) glycol phase) is often preferred for carboxylic acids to achieve good peak shape.

However, due to the polarity and potential for thermal instability of carboxylic acids, analysis is often improved through derivatization. nih.gov The compound can be converted into a more volatile and less polar ester, such as its methyl ester, prior to injection. This allows for analysis on a wider range of GC columns, including standard non-polar phases (e.g., polydimethylsiloxane). When coupled with a mass spectrometer (GC-MS), this technique not only provides purity information based on the chromatogram but also confirms the identity of the peak via its mass spectrum. nih.gov

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable, such as carboxylic acids.

A critical application of HPLC for 4-Ethylcyclohexanecarboxylic acid is the separation of its geometric isomers: cis and trans. This separation is often challenging but can be achieved using reversed-phase HPLC (RP-HPLC). nih.gov The differential interaction of the isomers with the stationary phase allows for their resolution.

Stationary Phase: C18 columns are commonly used, but phenyl-hexyl columns can offer alternative selectivity for isomers due to π-π interactions. nih.gov

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The aqueous component is usually acidified slightly with formic acid, acetic acid, or phosphoric acid to suppress the ionization of the carboxyl group, ensuring a consistent retention mechanism and sharp peaks. sielc.com

Detection: A UV detector is commonly used, typically set at a low wavelength (e.g., 205-210 nm) where the carboxyl group absorbs light.

By carefully optimizing these parameters, a baseline separation of the cis and trans isomers can be achieved, allowing for the accurate purity assessment of the desired trans isomer. msu.edu

Computational and Theoretical Investigations of Trans 4 Ethylcyclohexanecarboxylic Acid

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules like trans-4-Ethylcyclohexanecarboxylic acid. These methods allow for the exploration of the potential energy surface to identify stable conformations and understand the energetic relationships between them.

Investigation of Preferred Chair Conformations of the Cyclohexane (B81311) Ring

The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize angular and torsional strain. For the trans isomer, the two substituents—the ethyl group and the carboxylic acid group—are located on opposite sides of the ring. This arrangement leads to two possible chair conformations that are in equilibrium. In one conformation, both substituents can occupy equatorial positions, while in the other, they would both be in axial positions. The diequatorial conformation is overwhelmingly preferred due to the significant steric hindrance that would arise from having both the ethyl and carboxylic acid groups in the more sterically crowded axial positions.

Molecular dynamics simulations, which model the movement of atoms over time, can provide a dynamic picture of this equilibrium. nih.gov These simulations would likely show the molecule spending the vast majority of its time in the diequatorial chair conformation, with brief and infrequent transitions to higher energy twist-boat or the diaxial chair conformations.

Energetic Preferences of trans-Substituent Orientations

The energetic preference for the diequatorial orientation of the substituents in this compound is a cornerstone of its conformational stability. The relative energy of different conformations can be quantified using computational methods. The diaxial conformation is significantly higher in energy due to 1,3-diaxial interactions, where the axial substituents clash with the axial hydrogen atoms on the same side of the ring.

The preference for the equatorial position is a well-established principle in cyclohexane chemistry. The larger the substituent, the greater the energetic penalty for it to occupy an axial position. Both the ethyl group and the carboxylic acid group are sterically demanding enough to have a strong preference for the equatorial position. Quantum mechanical calculations could precisely quantify the energy difference between the diequatorial and diaxial conformers, which is expected to be substantial.

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic properties and reactivity of this compound. These methods solve the Schrödinger equation for the molecule to provide information about its electronic structure and potential reaction pathways.

Prediction of Electronic Structure and Reactivity Parameters

Quantum chemical calculations can be employed to determine a variety of electronic structure and reactivity parameters for this compound. These parameters help in understanding the molecule's chemical behavior.

| Parameter | Predicted Value/Information | Significance |

| Molecular Orbitals (HOMO/LUMO) | The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions can be calculated. | The HOMO-LUMO gap is an indicator of chemical reactivity and stability. The spatial distribution of these orbitals indicates likely sites for electrophilic and nucleophilic attack. |

| Electrostatic Potential Map | This map would show the distribution of electron density across the molecule. | Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. The carboxylic acid group would be a region of high electron density. |

| Partial Atomic Charges | The charge on each atom can be calculated. | These charges provide insight into the polarity of bonds and the overall charge distribution, influencing intermolecular interactions. |

| Dipole Moment | The magnitude and direction of the molecular dipole moment can be predicted. | This parameter is crucial for understanding the molecule's interaction with polar solvents and external electric fields. |

Mechanistic Studies of Reaction Pathways (e.g., Radical Ion Transition States)

While specific mechanistic studies on the reaction pathways of this compound are not widely reported, quantum chemical calculations can be a powerful tool for such investigations. For instance, these methods can be used to model the transition states of various reactions, such as those involving radical ions.

By calculating the energies of reactants, products, and transition states, the activation energy for a proposed reaction mechanism can be determined. This allows for the theoretical validation of a reaction pathway and can provide detailed insights into the geometry and electronic structure of the short-lived transition state species. For example, in a reaction involving the formation of a radical cation, quantum chemical calculations could predict the changes in bond lengths and angles as the molecule distorts to accommodate the loss of an electron and the subsequent reaction steps.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational tools used to correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. mdpi.comnih.gov

For this compound, SAR and SPR models could be developed to predict its behavior in various systems. nih.govresearchgate.net These models are typically built using a dataset of molecules with known activities or properties and a set of calculated molecular descriptors.

| Modeling Type | Application to this compound |

| Structure-Activity Relationship (SAR) | If this molecule were part of a series of compounds being tested for a specific biological activity, SAR models could identify the key structural features that contribute to that activity. nih.gov For example, the model might reveal the importance of the trans stereochemistry or the length of the alkyl chain for receptor binding. upenn.edu |

| Structure-Property Relationship (SPR) | SPR models could be used to predict various physicochemical properties of this compound, such as its solubility, lipophilicity (logP), and pKa. researchgate.net These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. |

The development of robust SAR and SPR models relies on the careful selection of molecular descriptors that capture the essential steric, electronic, and hydrophobic features of the molecule. For this compound, these descriptors would include parameters related to its shape, size, and the electronic properties of the carboxylic acid and ethyl groups.

Prediction of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

Computational and theoretical investigations are pivotal in predicting and understanding the intermolecular interactions that govern the solid-state structure and bulk properties of this compound. These studies primarily focus on identifying the most stable molecular arrangements and quantifying the energies of the interactions that stabilize them.

Hydrogen Bonding Networks

The most significant intermolecular interaction predicted for this compound is the formation of strong hydrogen bonds involving the carboxylic acid functional group. Theoretical models overwhelmingly predict that carboxylic acids, in the solid state, form centrosymmetric dimers. In this arrangement, the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of a second molecule, and vice versa. This creates a characteristic eight-membered ring structure.

This dimeric motif is a well-established feature for the vast majority of carboxylic acids. For instance, crystallographic studies of structurally related compounds, such as trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid, confirm that adjacent molecules are linked by O—H⋯O hydrogen bonds in the crystal structure. nih.gov Computational models for this compound predict a similar and highly stable dimeric pairing as the fundamental building block of its crystal lattice.

Computational Data on Predicted Interactions

The following interactive table summarizes typical predicted parameters for the hydrogen bonds in a carboxylic acid dimer, which are expected to be very similar to those in a this compound dimer.

| Interaction Parameter | Predicted Value Range | Unit |

| O-H···O Bond Distance | 2.6 - 2.7 | Ångström (Å) |

| O-H···O Bond Angle | 170 - 180 | Degrees (°) |

| Dimerization Energy | -30 to -60 | kJ/mol |

Note: The data in this table is representative of typical carboxylic acid dimers as determined by computational chemistry methods and serves as a theoretical prediction for this compound.

These computational predictions underscore the stability of the hydrogen-bonded dimer. The O-H···O distance is significantly shorter than the sum of the van der Waals radii, and the near-linear bond angle indicates a strong, directional hydrogen bond. The calculated dimerization energy, which represents the energy released upon the formation of the dimer from two isolated molecules, is substantial, confirming that this is a highly favorable interaction that will dictate the local structure of the compound in the condensed phase.

Beyond the primary dimer formation, computational models can also predict the packing of these dimeric units into a larger crystal lattice. These further interactions would be dominated by weaker C-H···O contacts and dispersion forces between the ethylcyclohexyl rings.

Applications in Advanced Materials Science

Liquid Crystalline Materials Research

In the realm of liquid crystal (LC) technology, the molecular geometry and intermolecular interactions of constituent molecules are paramount in determining the physical properties of the mesophase. The trans-4-substituted cyclohexanecarboxylic acid framework is a foundational structural motif in many liquid crystalline compounds.

trans-4-Ethylcyclohexanecarboxylic acid serves as a crucial synthon, or molecular building block, for the creation of various liquid crystalline materials. Its rigid cyclohexyl ring provides the necessary structural anisotropy, a key requirement for molecules to exhibit liquid crystalline phases. This non-aromatic ring is particularly desirable in applications requiring low UV absorption and high stability. The trans configuration of the ethyl and carboxylic acid groups ensures a linear molecular shape, which promotes the parallel alignment of molecules necessary for the formation of nematic and smectic mesophases.

The general class of trans-4-alkylcyclohexanecarboxylic acids are well-established precursors in the synthesis of liquid crystal esters, which are often major components of commercial liquid crystal displays (LCDs). The ethyl group in the target molecule allows for the fine-tuning of properties such as melting point and the temperature range of the liquid crystal phase.

Liquid crystalline esters are commonly synthesized through the esterification of a carboxylic acid with a phenol (B47542). In the case of this compound, it can be reacted with various substituted phenols to produce a wide range of liquid crystalline esters. The general synthesis route involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with a phenolic component.

A typical reaction scheme is as follows:

Activation of the Carboxylic Acid : this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acid chloride.

Esterification : The resulting trans-4-ethylcyclohexanecarbonyl chloride is then reacted with a selected phenol in the presence of a base (e.g., pyridine) to yield the final liquid crystalline ester.

Similarly, liquid crystalline amides can be synthesized by reacting the acid chloride with an appropriate aniline (B41778) derivative. The choice of the phenolic or aniline component allows for the introduction of different terminal groups (e.g., cyano, alkoxy) which significantly influence the dielectric anisotropy and other electro-optical properties of the resulting liquid crystal.

The stereochemistry of the cyclohexane (B81311) ring is a critical determinant of liquid crystalline properties. The trans-isomer, with its diequatorial substitution, results in a more linear and rigid molecular shape compared to the bent shape of the cis-isomer. This linearity is essential for the formation of stable liquid crystal mesophases. google.comnih.gov The extended conformation of the trans-isomer maximizes anisotropic van der Waals interactions between molecules, promoting the long-range orientational order characteristic of liquid crystals.

In contrast, the presence of the cis-isomer disrupts the molecular packing and alignment, leading to a significant reduction in the clearing point (the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase) and can even completely suppress mesophase formation. researchgate.net Therefore, for applications in liquid crystal displays, a high purity of the trans-isomer is required to ensure a broad and stable liquid crystal temperature range and optimal performance characteristics. nih.gov

The introduction of different terminal groups and the extension of the rigid core by linking to other cyclic structures significantly alter the transition temperatures. The ethyl group in this compound, when incorporated into a liquid crystal molecule, would be expected to influence the melting point and clearing point in a predictable manner based on homologous series trends. Generally, increasing the length of the alkyl chain initially depresses the melting point and then leads to the appearance of smectic phases.

Table 1: Phase Transition Temperatures of a Representative Bicyclohexyl Carboxylic Acid Liquid Crystal researchgate.net

| Transition | Temperature (°C) |

| Crystal to Smectic B | 145 |

| Smectic B to Nematic | 237 |

| Nematic to Isotropic | 275 |

This table illustrates the typical phase sequence for a liquid crystal containing a trans-cyclohexylcarboxylic acid moiety. The specific temperatures would vary for derivatives of this compound.

Polymer Chemistry and Functional Macromolecules

The rigid and stable nature of the trans-cyclohexane ring also makes it an attractive component for incorporation into polymer structures, where it can enhance thermal stability and mechanical properties.

This compound and its derivatives can be integrated into macromolecular structures in several ways. While the dicarboxylic acid analogue, trans-1,4-cyclohexanedicarboxylic acid, is more commonly used as a monomer in the synthesis of polyesters and polyamides, the mono-functional nature of this compound makes it suitable for other roles. mdpi.commdpi.com

One potential application is as a chain-terminating agent in condensation polymerization, which allows for the control of molecular weight. More significantly, it can be incorporated as a pendant side group. For example, a polymer backbone containing reactive sites (e.g., hydroxyl groups) could be functionalized through esterification with trans-4-Ethylcyclohexanecarbonyl chloride. nih.gov

The incorporation of the bulky and rigid trans-4-ethylcyclohexyl moiety as a side chain would be expected to:

Increase the Glass Transition Temperature (Tg) : The rigid side groups restrict the segmental motion of the polymer backbone, leading to a higher Tg and improved thermal stability. researchgate.net

Modify Mechanical Properties : The introduction of these bulky groups can influence properties such as stiffness and toughness.

Enhance Solubility : The aliphatic nature of the side chain can alter the solubility of the polymer in various organic solvents.

The synthesis of such functional polymers could involve grafting the carboxylic acid derivative onto a pre-existing polymer or by copolymerizing a monomer that already contains the trans-4-ethylcyclohexyl moiety.

Design of Functional Polymers and Nanostructures

The incorporation of specific chemical moieties into polymer structures is a fundamental strategy in the design of functional materials with tailored properties. This compound, and more broadly, the class of trans-4-alkylcyclohexanecarboxylic acids, serve as valuable building blocks in this regard, particularly for applications in advanced optical and liquid crystalline materials. Their rigid cyclohexyl core, combined with the reactive carboxylic acid group, allows for their integration into polymer backbones or as pendant side-chains, thereby influencing the polymer's morphology, thermal characteristics, and optical behavior.

A notable example of the application of a derivative of this compound is in the design of polymers for liquid crystal (LC) alignment layers. A study on polystyrene derivatives featuring 4-(trans-4-alkylcyclohexyl)phenoxymethyl side groups, including an ethyl-substituted variant, revealed their effectiveness in controlling the orientation of liquid crystal molecules. These polymers, when used as films, can induce a vertical alignment of the LC molecules, a crucial feature for certain display technologies. The molar content of the trans-4-ethylcyclohexyl-containing side group in the copolymer was found to be a key parameter in achieving this uniform vertical orientation. This demonstrates the direct influence of the molecular structure of the side-chain, originating from the trans-4-ethylcyclohexyl moiety, on the macroscopic properties of the final device.

The general synthetic strategy for incorporating such functionalities involves the polymerization of monomers that have the trans-4-alkylcyclohexyl group already attached, or the post-polymerization modification of a suitable polymer backbone. For instance, a polymer with reactive sites along its chain can be functionalized by esterification or amidation reactions with this compound or its derivatives. The table below summarizes the properties of a representative functional polymer incorporating a trans-4-ethylcyclohexyl moiety.

| Property | Description |

| Monomer Unit | Styrene derivative with a 4-(trans-4-ethylcyclohexyl)phenoxymethyl side group |

| Polymer Architecture | Comb-like polymer |

| Functionality | Induces vertical alignment of liquid crystal molecules |

| Key Structural Feature | Rigid trans-cyclohexyl ring with an ethyl substituent |

| Application | Liquid crystal display technology |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the organization of molecules into larger, well-defined structures through non-covalent interactions. Carboxylic acids are particularly important building blocks in supramolecular chemistry due to their ability to form strong and directional hydrogen bonds. This compound, with its single carboxylic acid group and a non-polar cyclohexyl ring, is a prime candidate for participating in self-assembly processes to form a variety of supramolecular architectures.

Formation of Supramolecular Architectures

The self-assembly of carboxylic acids typically leads to the formation of hydrogen-bonded dimers. In the case of this compound, two molecules can associate via hydrogen bonding between their carboxyl groups to form a stable dimeric structure. This dimerization is a fundamental step that can lead to the formation of more complex, higher-order structures.

Beyond simple dimerization, the interplay of hydrogen bonding and other non-covalent interactions can lead to the formation of extended one-dimensional chains or tapes, two-dimensional sheets, or even three-dimensional networks. The trans geometry of the ethyl and carboxylic acid groups on the cyclohexane ring imparts a relatively linear and rigid shape to the molecule, which can favor the formation of ordered, crystalline supramolecular structures. The ethyl group, being hydrophobic, can engage in van der Waals interactions with the ethyl groups of neighboring molecules, further stabilizing the self-assembled architecture. The specific nature of the resulting supramolecular structure is often dependent on factors such as solvent polarity and temperature.

While specific studies detailing the supramolecular architectures formed exclusively from this compound are not extensively documented, the principles of self-assembly for similar carboxylic acids suggest the potential for forming well-ordered domains. For instance, dicarboxylic acids have been shown to form supramolecular organogels through a combination of acid-base interactions and van der Waals forces.

Exploration of Non-Covalent Interactions in Material Design

The design of advanced materials increasingly relies on the precise control of non-covalent interactions. rsc.orgmdpi.com These weak and reversible interactions are key to the development of "smart" materials that can respond to external stimuli. The non-covalent interactions involving this compound that are most relevant for material design are hydrogen bonding and van der Waals forces.

Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor. This interaction is highly directional and is a primary tool for programming the self-assembly of molecules into desired architectures. nih.gov In materials incorporating this compound, hydrogen bonds can be used to create specific recognition sites, to link different components of a material together, or to create pathways for proton transport.

Van der Waals Interactions: The ethylcyclohexyl part of the molecule is non-polar and interacts with other non-polar groups through weaker van der Waals forces. While individually weak, the cumulative effect of these interactions can be significant, especially in tightly packed structures. The size and shape of the ethylcyclohexyl group can influence the packing efficiency of molecules in the solid state or in thin films, which in turn affects the material's mechanical and thermal properties.

Applications in Pharmaceutical and Agrochemical Research

Role as a Synthetic Intermediate in Drug Development

The utility of trans-4-ethylcyclohexanecarboxylic acid in drug development is primarily as a foundational molecular fragment. Its defined stereochemistry and functional groups—a carboxylic acid for further modification and a lipophilic ethylcyclohexyl core—make it a versatile starting point for more complex molecules. nbinno.cominnospk.com

This compound is recognized as a critical chemical building block for research and development projects. nbinno.com The cyclohexane (B81311) ring system is a common motif in pharmaceuticals, valued for its ability to act as a bioisostere for phenyl rings, offering improved metabolic stability and solubility profiles in some contexts. Analogous compounds, such as trans-4-isopropylcyclohexane carboxylic acid, are crucial intermediates in the synthesis of established drugs like the antidiabetic agent Nateglinide. innospk.com Similarly, derivatives of trans-4-aminocyclohexanecarboxylic acid are employed in the synthesis of Janus kinase (JAK) inhibitors, highlighting the role of the trans-substituted cyclohexane scaffold in creating targeted therapies. google.comgoogle.com This precedence underscores the potential of the ethyl-substituted variant as a component in the synthesis of novel, structurally complex pharmaceutical agents.

Beyond its role as a passive scaffold, derivatives of this compound have been investigated as potential active pharmaceutical ingredients themselves. ontosight.ai Research has shown that modifying the carboxylic acid group or other positions on the cyclohexane ring can lead to compounds with significant biological activity.

One notable area of investigation involves the development of antagonists for Very Late Antigen-4 (VLA-4), a target for inflammatory diseases. In one study, optimization of a lead compound series led to the discovery of a potent VLA-4 antagonist incorporating a trans-4-substituted cyclohexanecarboxylic acid moiety. nih.gov Another class of derivatives, N-(cyclohexylcarbonyl)-D-phenylalanines, has been evaluated for hypoglycemic activity. Specifically, N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine, a close structural relative, was identified as a highly active compound for reducing blood glucose. lookchem.com Furthermore, related amino derivatives have been explored as substituents for established antineoplastic drugs like doxorubicin, suggesting a role in cancer therapy. google.com

| Derivative Class | Target/Activity | Potential Therapeutic Area | Source |

|---|---|---|---|

| trans-4-Substituted Cyclohexanecarboxylic Acid Derivative | VLA-4 Antagonist | Inflammatory Diseases | nih.gov |

| N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine | Hypoglycemic Agent | Diabetes | lookchem.com |

| trans-4-Aminocyclohexanecarboxylic Acid Derivatives | Substituents for Doxorubicin | Oncology | google.com |

Medicinal Chemistry Explorations

The structural features of this compound make it a subject of interest in medicinal chemistry for fine-tuning the properties of drug candidates.

Lipophilicity, the ability of a compound to dissolve in fats and lipids, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). nih.gov The ethylcyclohexyl group of this compound imparts a significant degree of lipophilicity. The balance between this lipophilic character and the hydrophilic nature of the carboxylic acid group is key to a molecule's ability to cross cellular membranes and interact with its intended target. nih.gov For instance, the related compound trans-4-isopropylcyclohexane carboxylic acid has a LogP value of 3.14, indicating moderate lipophilicity suitable for pharmaceutical applications. innospk.com This inherent property of the cyclohexane scaffold can be leveraged by medicinal chemists to optimize the pharmacokinetic profile of new drug candidates.

Derivatives of trans-cyclohexanecarboxylic acids have been shown to modulate the activity of various enzymes and receptors. The specific orientation of the substituents in the trans configuration can facilitate precise interactions within the binding pockets of biological targets.

For example, a derivative containing the trans-4-substituted cyclohexanecarboxylic acid moiety was identified as a novel and potent VLA-4 antagonist with an IC₅₀ value of 2.8 nM, demonstrating a strong inhibitory effect on this receptor. nih.gov In another context, novel imidazolines derived from related structures have been found to be potent inhibitors of the enzyme acyl-CoA: cholesterol acyltransferase (ACAT), which is involved in cholesterol esterification. lookchem.com Additionally, research into analogs of dynorphin (B1627789) A, an endogenous opioid peptide, has utilized trans-4-aminocyclohexanecarboxylic acid, suggesting that this scaffold can interact with opioid receptors. google.com

| Derivative/Analog Class | Biological Target | Observed Effect | Source |

|---|---|---|---|

| trans-4-Substituted Cyclohexanecarboxylic Acid Derivative | VLA-4 Receptor | Potent Antagonist (IC₅₀ = 2.8 nM) | nih.gov |

| 4,4-bis(trifluoromethyl)imidazolines | Acyl-CoA: Cholesterol Acyltransferase (ACAT) | Potent Inhibition | lookchem.com |

| trans-4-Aminocyclohexanecarboxylic Acid | Opioid Receptors (as Dynorphin A analog) | Receptor Interaction | google.com |

The versatility of the this compound scaffold has prompted explorations into a range of therapeutic areas. While direct evidence for antiviral or antibacterial activity of its immediate derivatives is not widely documented in the cited literature, its application in other significant fields is noted.

A key area of exploration is in antineoplastic (anticancer) research. Derivatives of the closely related trans-4-amino-1-cyclohexanecarboxylic acid have been successfully used as substituents for the well-known chemotherapy agents daunorubicin (B1662515) and doxorubicin. google.com This modification is intended to potentially improve the therapeutic index or overcome resistance mechanisms. The development of VLA-4 antagonists also has implications for oncology, as VLA-4 is involved in cell adhesion processes that can play a role in metastasis. nih.gov These examples highlight the potential for derivatives of this compound to contribute to the development of new treatments for complex diseases.

Application in Agrochemical Synthesis

This compound serves as a valuable intermediate and building block in the synthesis of agrochemicals. atomfair.comguidechem.comatomfair.com The structural framework of cyclohexane derivatives has been a recurring feature in the design of active ingredients for crop protection. The carboxylic acid group on the this compound molecule provides a reactive handle for further chemical modifications, allowing for its incorporation into more complex target molecules. atomfair.com

While specific, publicly documented examples of commercial agrochemicals derived directly from this compound are not prevalent in readily available literature, its role as an intermediate is noted by chemical suppliers who provide it for research and development in the agrochemical sector. guidechem.comwarshel.com The development of novel herbicides, fungicides, and pesticides often involves the exploration of various molecular scaffolds to optimize efficacy, and cyclohexane derivatives like this compound are part of this chemical toolbox. Its utility lies in the ability to construct molecules with specific three-dimensional shapes and physicochemical properties, which are crucial for biological activity. atomfair.com

Chiral Building Block in Asymmetric Synthesis

The concept of chirality is fundamental in the development of modern pharmaceuticals and agrochemicals, as the different enantiomers (non-superimposable mirror images) of a chiral molecule can have vastly different biological effects. this compound is recognized as a precursor for creating chiral auxiliaries and ligands used in asymmetric synthesis. atomfair.comatomfair.com Asymmetric synthesis is a method designed to produce a single enantiomer of a target molecule, which is often more effective and has fewer side effects than a racemic mixture (a 50:50 mix of both enantiomers). google.com

When used as a chiral building block, a racemic mixture of 4-ethylcyclohexanecarboxylic acid would first need to be separated into its individual enantiomers through a process called chiral resolution. google.com General methods for resolving chiral carboxylic acids include:

Formation of diastereomeric salts: The racemic acid is reacted with a single enantiomer of a chiral base. This creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (such as solubility) and can be separated by methods like crystallization. google.com

Chiral chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase, which interacts differently with each enantiomer, causing them to separate. researchgate.net

Once the desired pure enantiomer of this compound is isolated, it can be used as a starting material or "building block" in a synthetic route. Its defined stereochemistry is transferred to the final product, ensuring the synthesis is stereoselective. This application is crucial for creating complex, enantiomerically pure molecules for research and development. atomfair.comatomfair.com

Interactive Data Table: Properties of trans-4-Ethylcyclohexanecarboxylic acid

| Property | Value |

| CAS Number | 6833-47-2 |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity | Typically ≥97% |

Future Research Directions and Perspectives

Advancements in Highly Stereoselective and Enantioselective Synthesis

The precise control of stereochemistry is paramount in determining the physicochemical and biological properties of cyclohexane (B81311) derivatives. Future research in the synthesis of trans-4-Ethylcyclohexanecarboxylic acid will undoubtedly focus on the development of more efficient and sophisticated stereoselective and enantioselective methods.

A promising avenue lies in the advancement of organocatalysis. One-pot procedures involving enantioselective Michael additions, catalyzed by chiral amin-squaramide catalysts, have shown success in creating highly functionalized cyclohexanes with multiple stereogenic centers in excellent yields and high enantioselectivity. Future work could adapt these methodologies to substrates relevant to the synthesis of this compound, aiming for even lower catalyst loadings and scalability.

Furthermore, biocatalysis presents a green and highly selective alternative. The use of enzymes, such as lipases for enantioselective acetylation or microbial whole-cell systems for dihydroxylation of benzoic acid precursors, offers a pathway to enantiomerically pure intermediates. rsc.orgkaizen.com Research into novel enzymes and the engineering of existing ones could unlock new synthetic routes with exceptional stereocontrol, operating under mild, environmentally benign conditions. The development of chemoenzymatic strategies, combining the strengths of both chemical and biological catalysis, will also be a key area of exploration.

Development of Novel Derivatives with Enhanced and Tunable Functionalities

The trans-4-ethylcyclohexane scaffold is a valuable building block in medicinal chemistry and materials science. A significant future direction will be the rational design and synthesis of novel derivatives with enhanced and finely-tunable functionalities.

In medicinal chemistry, the cyclohexyl group is recognized as a bioisostere for phenyl or t-butyl groups, offering advantages in terms of three-dimensionality and lipophilicity, which can lead to improved binding affinity and pharmacokinetic profiles. un.org A notable example is the discovery of a trans-4-substituted cyclohexanecarboxylic acid derivative as a potent VLA-4 antagonist, highlighting the potential of this scaffold in drug discovery. mdpi.com Future research will likely involve the synthesis of libraries of this compound derivatives, modifying the ethyl group or introducing other substituents on the cyclohexane ring to explore structure-activity relationships for various biological targets. The incorporation of functionalities like oxetanes could further enhance physicochemical properties. fuchs.com

In materials science, derivatives of cyclohexanecarboxylic acid have been investigated for their liquid-crystal properties. blazingprojects.com Future studies could explore how modifications to the this compound structure influence mesomorphous characteristics, leading to the development of new materials for displays and other advanced applications.

| Potential Derivative Class | Target Functionality | Potential Application Area |

| Amide & Ester Libraries | Modulated biological activity | Medicinal Chemistry (e.g., enzyme inhibitors, receptor antagonists) |

| Fluorinated Analogs | Altered lipophilicity & metabolic stability | Drug Discovery |

| Polymerizable Derivatives | Incorporation into novel polymers | Materials Science (e.g., specialty plastics, resins) |

| Chiral Amino Acid Conjugates | Enhanced biological targeting | Peptide Mimetics, Pharmaceuticals |

Exploration of New Catalytic Systems for Sustainable Synthesis

The synthesis of this compound, which can be prepared by the hydrogenation of 4-ethylbenzoic acid, provides a key opportunity for the implementation of green and sustainable catalytic systems. Future research will focus on developing catalysts that offer high efficiency, selectivity, and reusability while operating under milder conditions.

Heterogeneous catalysis is a primary area for innovation. While catalysts like Rh/C and Ru/C are effective for the hydrogenation of benzoic acid, there is a drive to develop non-precious metal catalysts or bimetallic systems (e.g., Ru-Ni/C) that exhibit enhanced activity and selectivity for the desired trans isomer. lookchem.com The use of supercritical carbon dioxide (scCO2) as a green reaction medium for hydrogenation reactions is another promising approach, as it can lead to high conversions at lower temperatures. numberanalytics.com

Emerging catalytic technologies such as photoredox and metallaphotoredox catalysis offer novel pathways for the functionalization of carboxylic acids under mild, visible-light-mediated conditions. ctfassets.nettcs.comsyrris.com These methods could be harnessed to create derivatives of this compound through decarboxylative cross-coupling reactions, expanding the synthetic toolbox in a sustainable manner. Biocatalysis, as mentioned earlier, will also play a crucial role, with research focusing on discovering and engineering enzymes for specific transformations in the synthetic pathway. researchgate.net

Integration with Advanced Analytical and High-Throughput Screening Platforms

To accelerate the discovery of new derivatives and applications of this compound, future research will increasingly rely on the integration of synthesis with advanced analytical techniques and high-throughput screening (HTS) platforms.